molecular formula C6H6N4O B8810464 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8810464
M. Wt: 150.14 g/mol
InChI Key: DHZJZGXTSGNISR-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

A well stirred mixture of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-ol (0.300 g, 2.00 mmol), 1-fluoro-4-methanesulfonyl-benzene (0.418 g, 2.40 mmol), N,N-dimethylacetamide (2 mL) and potassium tert-butoxide (0.448 g, 4.00 mmol) was heated at 130° C. for 18 h under an argon atmosphere. The reaction mixture was evaporated in vacuo and partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution. The aqueous phase was extracted twice with dichloromethane and the combined organic layers were washed with brine, dried over sodium sulfate, filtered, and evaporated in vacuo to furnish a crude product. The crude product was purified by preparative Gilson HPLC method to yield a pure product, which was triturated from a mixture of dichloromethane, methanol, ether and hexane. 8-(4-Methanesulfonyl-phenoxy)-[1,2,4-triazolo[1,5-a]pyridin-2-ylamine was isolated as a white solid (125 mg, 20%). MP=245-247° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.53 (d, J=6.56 Hz, 1H), 7.87 (d, J=8.77 Hz, 2H), 7.36 (d, J=7.73 Hz, 1H), 7.15 (d, J=8.76 Hz, 2H), 6.92 (t, J=7.28 Hz, 1H), 6.13 (s, 1H), 3.19 (s, 3H). MS=305 (MH)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.418 g
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
20%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:5]2[C:6](O)=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.FC1C=CC(S(C)(=O)=O)=CC=1.CC(C)([O-])C.[K+]>CN(C)C(=O)C>[N:11]1[C:2]([NH2:1])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=NN2C(C(=CC=C2)O)=N1
Name
Quantity
0.418 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
0.448 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
A well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with dichloromethane
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to furnish a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative Gilson HPLC method
CUSTOM
Type
CUSTOM
Details
to yield a pure product, which
CUSTOM
Type
CUSTOM
Details
was triturated from a mixture of dichloromethane, methanol, ether and hexane

Outcomes

Product
Name
Type
product
Smiles
N=1C(=NN2C1C=CC=C2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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